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Cat. No.: B1663092

Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Penicillide is a natural product first isolated from a Penicillium species. It belongs to a class of

fungal metabolites characterized by a unique dibenzo[b,g][1][2]dioxocin-5-one core structure.

The accurate structural elucidation of penicillide and its analogues is crucial for understanding

their biosynthetic pathways, biological activities, and potential as therapeutic agents. Nuclear

Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-

dimensional (2D) techniques, is an indispensable tool for the unambiguous assignment of the

chemical structure and stereochemistry of these complex natural products.

These application notes provide a comprehensive overview and detailed protocols for the use

of 1D and 2D NMR spectroscopy in the structural assignment of penicillide. The information is

intended for researchers, scientists, and professionals in the field of natural product chemistry

and drug development.
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Data Presentation: NMR Spectral Data of a
Penicillide Derivative
While the complete assigned NMR data for the parent penicillide is not readily available in a

consolidated format, the following tables present the ¹H and ¹³C NMR data for a closely related

penicillide derivative, (E)-3-(3-methylbut-1-enyl)-11-hydroxy-4-methoxy-9-methyl-7H-

dibenzo[b,g][1][2]dioxocin-5-one, as reported by Xia et al. (2008) in Magnetic Resonance in

Chemistry. This data serves as a representative example for the structural elucidation of the

penicillide scaffold.

Table 1: ¹H NMR Data of a Penicillide Derivative (500 MHz, CDCl₃)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: ¹³C NMR Data of a Penicillide Derivative (125 MHz, CDCl₃)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

penicillide are provided below. These protocols are based on standard practices for natural

product analysis.

1. Sample Preparation

Isolation and Purification: Isolate penicillide from the fungal culture (e.g., Penicillium or

Talaromyces species) using appropriate chromatographic techniques (e.g., silica gel column

chromatography, HPLC) to obtain a pure sample.

Sample Quantity: For optimal results, a sample amount of 1-5 mg is recommended.

Solvent Selection: Dissolve the purified penicillide in a deuterated solvent. Chloroform-d

(CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for this class of

compounds. The choice of solvent can affect chemical shifts, so consistency is key for data

comparison.

NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

2. 1D NMR Spectroscopy

¹H NMR (Proton NMR):

Instrument: 400-600 MHz NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.
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¹³C NMR (Carbon-13 NMR):

Instrument: 100-150 MHz NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.

DEPT (Distortionless Enhancement by Polarization Transfer):

Purpose: To differentiate between CH, CH₂, and CH₃ groups.

Pulse Angles: Run DEPT-45, DEPT-90, and DEPT-135 experiments.

DEPT-45: All protonated carbons are positive.

DEPT-90: Only CH signals are observed.

DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.

3. 2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 4-16 per increment.
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HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

Spectral Width: Calibrated for the ¹H and ¹³C ranges.

Data Points: 1024 in F2 and 256 in F1.

Number of Scans: 4-8 per increment.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-4 bonds) proton-carbon (¹H-¹³C) correlations. This is

crucial for connecting different spin systems and elucidating the carbon skeleton.

Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

Optimization: The long-range coupling constant (J) is typically optimized for 8 Hz.

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 16-64 per increment.

NOESY (Nuclear Overhauser Effect Spectroscopy):

Purpose: To identify through-space correlations between protons that are in close

proximity (< 5 Å), which is essential for determining the relative stereochemistry of the

molecule.

Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').

Mixing Time: A range of mixing times (e.g., 300-800 ms) should be tested to optimize the

NOE signals.

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 16-32 per increment.
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Mandatory Visualizations
The following diagrams illustrate the logical workflow and key correlations used in the NMR-

based structural assignment of penicillide.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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